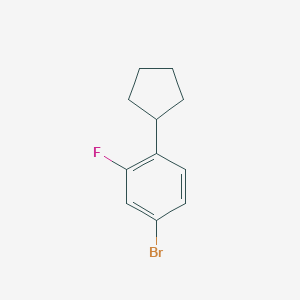

4-Bromo-1-cyclopentyl-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-cyclopentyl-2-fluorobenzene is a chemical compound with the molecular weight of 243.12 . It is a liquid in physical form . The IUPAC name for this compound is 4-bromo-1-cyclopentyl-2-fluorobenzene .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-cyclopentyl-2-fluorobenzene is1S/C11H12BrF/c12-9-5-6-10 (11 (13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 fluorine atom in the molecule. Physical And Chemical Properties Analysis

4-Bromo-1-cyclopentyl-2-fluorobenzene is a liquid . It has a molecular weight of 243.12 . The InChI code for this compound is1S/C11H12BrF/c12-9-5-6-10 (11 (13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 .

Aplicaciones Científicas De Investigación

Electrochemical Studies The electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied in various research contexts. For instance, Hirohide Horio et al. (1996) explored the mechanism of formation of difluorobenzene during the electrolysis of different halobenzenes in specific electrolyte solutions. This study offers insights into the chemical behavior of halobenzenes, including compounds similar to 4-Bromo-1-cyclopentyl-2-fluorobenzene, under electrochemical conditions (Hirohide Horio et al., 1996).

Radiochemical Synthesis In the field of radiochemistry, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions. J. Ermert et al. (2004) compared different methods for preparing this compound, highlighting its importance in the synthesis of radiochemicals (J. Ermert et al., 2004).

Photoreactions and Insertion Reactions D. Bryce-Smith et al. (1980) investigated the photoreactions of halogenobenzenes with cyclopentene. This study provides insights into the reactions and product formation involving halogenobenzenes, which is relevant to understanding the behavior of 4-Bromo-1-cyclopentyl-2-fluorobenzene in similar conditions (D. Bryce-Smith et al., 1980).

Catalysis in Organic Synthesis The role of 4-Bromo-1-cyclopentyl-2-fluorobenzene in catalysis, specifically in Suzuki-Miyaura C-C coupling reactions, has been explored. Roghayeh Sadeghi Erami et al. (2017) described the preparation of fluorinated biphenyl derivatives using a heterogeneous system in Suzuki-Miyaura C-C coupling reactions, where 1-bromo-4-fluorobenzene played a key role (Roghayeh Sadeghi Erami et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds are known to react at the benzylic position , which suggests that this compound may also target the same site.

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This suggests that 4-Bromo-1-cyclopentyl-2-fluorobenzene may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential mode of action, it may be involved in free radical bromination, nucleophilic substitution, and oxidation reactions .

Propiedades

IUPAC Name |

4-bromo-1-cyclopentyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDFZIFOXOLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-cyclopentyl-2-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)